molecular formula C31H50O3 B1257533 Methyl lansiolate

Methyl lansiolate

Cat. No.: B1257533
M. Wt: 470.7 g/mol
InChI Key: UCRMFRXIRGKEPT-NGVCODNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl lansiolate is a triterpenoid that is the methyl ester of lansiolic acid. It has been isolated from the twigs of Lansium domesticum. It has a role as an antibacterial agent and a plant metabolite. It is a secondary alcohol, a triterpenoid and a methyl ester. It derives from a lansiolic acid.

Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

methyl 3-[(1S,2S,6S)-2-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoate

InChI

InChI=1S/C31H50O3/c1-20(2)23-12-10-21(3)24(30(23,7)19-17-28(33)34-9)13-14-25-22(4)11-15-26-29(5,6)27(32)16-18-31(25,26)8/h10,23-27,32H,1,4,11-19H2,2-3,5-9H3/t23-,24-,25-,26-,27-,30-,31+/m0/s1

InChI Key

UCRMFRXIRGKEPT-NGVCODNXSA-N

Isomeric SMILES

CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)(C)CCC(=O)OC)C(=C)C

Canonical SMILES

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C)(C)CCC(=O)OC)C(=C)C

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for Methyl lansiolate, and how can researchers ensure reproducibility?

  • Methodological Answer : To optimize synthesis, systematically compare multi-step routes (e.g., esterification of lansiolic acid with methanol under acidic catalysis). Key parameters include reaction temperature, catalyst concentration, and solvent polarity. Purification should involve column chromatography or recrystallization, with purity verified by HPLC (≥95% purity threshold). Document all steps meticulously, including reagent sources, batch numbers, and storage conditions. Reproducibility requires sharing detailed protocols, such as spectral data (NMR, IR) and chromatograms in supplementary materials . Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Lansiolic acid, MeOH, H₂SO₄, 60°C, 24h6592
2Silica gel chromatography (hexane:EtOAc)5898

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm esterification (e.g., methyl ester peak at δ ~3.6 ppm in 1^1H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error). IR spectroscopy identifies carbonyl stretching (~1740 cm1^{-1}). Purity must be quantified via HPLC with a C18 column and UV detection. Report all spectral peaks in supplementary files, aligning with IUPAC guidelines for compound characterization .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

  • Methodological Answer : First, verify assay protocols: ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (e.g., DMSO ≤0.1%). Replicate experiments with independent batches of this compound. Perform meta-analysis to identify confounding variables (e.g., differences in compound stability under varying pH). Use statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What considerations are critical when designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Conduct dose-ranging studies in rodent models to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level). Measure plasma half-life via LC-MS/MS at timed intervals. Include positive/negative controls (e.g., vehicle-only groups). For tissue distribution analysis, use radiolabeled this compound or whole-body autoradiography. Adhere to ARRIVE guidelines for ethical reporting .

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Synthesize derivatives with modifications to the ester group or lansiolic acid backbone. Test bioactivity in parallel assays (e.g., antimicrobial, anticancer). Use computational tools like molecular docking to predict binding affinities to target proteins (e.g., COX-2 or CYP450 enzymes). Validate hypotheses with site-directed mutagenesis or competitive inhibition assays. Report SAR trends in tabular form with IC₅₀ values and structural motifs .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-variable datasets, apply ANOVA with post-hoc Tukey tests. Address outliers via Grubbs’ test or robust regression. Use software like GraphPad Prism or R for reproducibility. Report effect sizes (Cohen’s d) to contextualize biological significance .

Data Presentation Guidelines

  • Table 1 : Key Spectral Data for this compound Characterization

    TechniqueObserved DataReference Range
    1^1H NMRδ 3.65 (s, 3H, COOCH₃)δ 3.5–3.7 for methyl esters
    HRMS[M+Na]⁺: 456.3201 (calc. 456.3205)±1 ppm error
  • Table 2 : Comparative Bioactivity Under Different Assay Conditions

    Assay TypeCell LineIC₅₀ (μM)95% CI
    AnticancerMCF-712.310.8–14.1
    AntimicrobialE. coli45.640.2–51.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl lansiolate
Reactant of Route 2
Methyl lansiolate

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